molecular formula C18H13N7O2 B11055386 10-(4-hydroxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

10-(4-hydroxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

Cat. No.: B11055386
M. Wt: 359.3 g/mol
InChI Key: DQUPGMMNJHRUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(4-hydroxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic compound characterized by its unique tricyclic structure and multiple nitrogen atoms. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-hydroxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the heptazatricyclic core. This can be achieved through a series of cyclization reactions starting from simpler aromatic precursors.

    Functional Group Introduction: Subsequent steps involve the introduction of the hydroxyphenyl and phenyl groups. This is often done through electrophilic aromatic substitution reactions.

    Final Cyclization and Purification: The final step includes the cyclization to form the complete tricyclic structure, followed by purification using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitrogen atoms within the tricyclic structure, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides).

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated or alkylated aromatic compounds.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities and protein interactions.

Medicine

Preliminary studies suggest that this compound may have pharmacological properties, including anti-inflammatory and anticancer activities. Further research is needed to fully understand its therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 10-(4-hydroxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the tricyclic structure can provide steric hindrance, influencing the binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both hydroxyphenyl and phenyl groups in This compound provides unique chemical properties, such as enhanced reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H13N7O2

Molecular Weight

359.3 g/mol

IUPAC Name

10-(4-hydroxyphenyl)-8-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one

InChI

InChI=1S/C18H13N7O2/c26-12-8-6-10(7-9-12)14-13-15(17(27)21-20-14)19-18-22-23-24-25(18)16(13)11-4-2-1-3-5-11/h1-9,16,26H,(H,21,27)(H,19,22,24)

InChI Key

DQUPGMMNJHRUQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)O)NC5=NN=NN25

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.